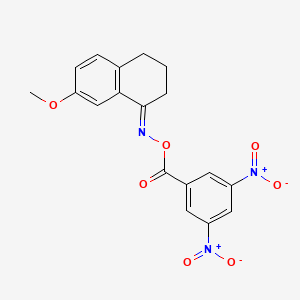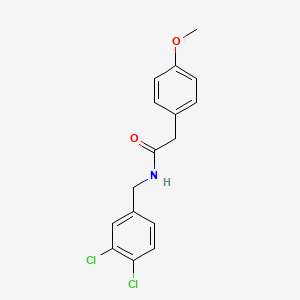
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound with a molecular formula of C15H13ClN2. It is also known as 2-[(2-chlorophenyl)methyl]-1-methyl-1H-benzimidazole-5-amine or CBMZ. This chemical compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial activity against several strains of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in the growth and replication of bacteria and fungi. In addition, it may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. These effects suggest that N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is its relatively simple synthesis method. In addition, it has been shown to have good antimicrobial, anti-inflammatory, and antioxidant properties. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine. One direction is to investigate its potential applications in the treatment of various diseases such as infections, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail, including its interactions with enzymes and other cellular components. Furthermore, future studies could focus on improving the solubility and bioavailability of this compound to enhance its potential applications in drug development.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine involves the reaction of 2-chlorobenzylamine with 1-methyl-1H-benzimidazole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of the product is typically around 60-70%. This synthesis method has been reported in several research articles, including a study by K. S. Rao et al. (2016).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-10-18-14-8-12(6-7-15(14)19)17-9-11-4-2-3-5-13(11)16/h2-8,10,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLMIYFRWQYMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324562 | |
| Record name | N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |
CAS RN |
831178-11-1 | |
| Record name | N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)

![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
